molecular formula C24H30N4O2S B251526 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide

Numéro de catalogue B251526
Poids moléculaire: 438.6 g/mol
Clé InChI: UHVBHCOCDUSTAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide, also known as BCT-100, is a small molecule inhibitor of the protein tyrosine phosphatase SHP2. This molecule has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.

Applications De Recherche Scientifique

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been found to have potential therapeutic applications in various diseases. In cancer, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the SHP2 protein, which is overexpressed in many types of cancer. N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment. In autoimmune disorders, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been shown to suppress the activation of T cells, which play a key role in the development of autoimmune diseases. In cardiovascular diseases, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been found to improve cardiac function and reduce inflammation in animal models.

Mécanisme D'action

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide is a small molecule inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a key regulator of various signaling pathways involved in cell growth, differentiation, and survival. By inhibiting SHP2, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can disrupt these signaling pathways and inhibit the growth and proliferation of cancer cells. N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can also suppress the activation of T cells by inhibiting the SHP2-mediated signaling pathway. In cardiovascular diseases, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can improve cardiac function and reduce inflammation by inhibiting the SHP2-mediated signaling pathway.
Biochemical and Physiological Effects:
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In autoimmune disorders, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can suppress the activation of T cells and reduce the production of pro-inflammatory cytokines. In cardiovascular diseases, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can improve cardiac function, reduce inflammation, and inhibit the development of atherosclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has several advantages for lab experiments, including its small size, high potency, and specificity for SHP2. N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can be easily synthesized and purified, and its activity can be measured using various biochemical and cellular assays. However, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide.

Orientations Futures

There are several future directions for research on N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide. First, further studies are needed to investigate the efficacy and safety of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide in different disease models, including cancer, autoimmune disorders, and cardiovascular diseases. Second, the mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide needs to be further elucidated, including the downstream signaling pathways affected by SHP2 inhibition. Third, the pharmacokinetics and pharmacodynamics of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide need to be studied in more detail, including its absorption, distribution, metabolism, and excretion in vivo. Finally, the development of more potent and selective SHP2 inhibitors based on the structure of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide is a promising direction for future research.

Méthodes De Synthèse

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide involves several steps, starting with the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with carbon disulfide to form the corresponding isothiocyanate. This is followed by the reaction of the isothiocyanate with 3,5-dimethylbenzoyl chloride to form the final product, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide. The synthesis has been reported in detail in a research paper by Liu et al. (2018).

Propriétés

Formule moléculaire

C24H30N4O2S

Poids moléculaire

438.6 g/mol

Nom IUPAC

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C24H30N4O2S/c1-4-5-22(29)28-12-10-27(11-13-28)21-8-6-20(7-9-21)25-24(31)26-23(30)19-15-17(2)14-18(3)16-19/h6-9,14-16H,4-5,10-13H2,1-3H3,(H2,25,26,30,31)

Clé InChI

UHVBHCOCDUSTAF-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C

SMILES canonique

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.